(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(2Z)-cyclooct-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H,12,13)/b6-4-/t8?,9-/m1/s1 |
InChI Key |
SGTFOUGVBKTTFF-XXGKYGEESA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)[C@H](C(=O)O)N |
Canonical SMILES |
C1CCC=CC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Patent WO2019158550A1
A significant preparation method is described in patent WO2019158550A1, which details a cost-effective and scalable synthesis of related amino acid derivatives, including cyclooctene-containing analogs. Although the patent focuses on tert-butyl N-substituted derivatives, the methodology is adaptable for this compound.
- Reagents and solvents: Use of organic solvents such as cyclic ethers (e.g., tetrahydrofuran), ketones (e.g., methylisobutylketone), amides (e.g., dimethylformamide), or mixtures thereof.
- Base selection: Tertiary amines or aromatic amines serve as bases to facilitate the reaction.
- Reaction conditions: Stirring times range from 1 to 10 hours, with optimal stirring between 3 and 8 hours.
- Temperature control: Initial reaction at ambient temperature followed by cooling steps to between -5 °C and 10 °C to precipitate the product.
- Purification: Filtration after temperature reduction, often without the need for isolation of intermediates.
- Yield and purity: High yields with purity confirmed by high-performance liquid chromatography (HPLC).
Reaction schematic summary:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) | Mixing of reagents (cyclooctene derivative and amino acid precursor) | Organic solvent (THF, DMF, etc.) | Solvent choice affects solubility |
| (b) | Addition of base (tertiary or aromatic amine) | Ambient temperature, stirring 1–10 hours | Base facilitates nucleophilic substitution |
| (c) | Stirring and reaction progression | 3–8 hours preferred | Reaction monitored by HPLC |
| (d) | Cooling to -5 °C to 10 °C | Addition of water to solvent (0.2–2:1 v/v) | Induces precipitation of product |
| (e) | Filtration and isolation | Ambient to low temperature | Product obtained as solid |
This method avoids high viscosity issues and allows direct use of the product in subsequent syntheses without isolation, improving efficiency and cost-effectiveness.
Comparative Data Table of Preparation Methods
*Note: General methods for α-amino acid synthesis with cyclic substituents.
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and assess product purity, as demonstrated in patent literature.
- Temperature-controlled crystallization: Cooling steps induce precipitation of the product, facilitating isolation by filtration.
- Spectroscopic characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclooctenyl group to a cyclooctyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acyl chlorides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as cyclooctyl acetic acid, cyclooctenone, and substituted amides.
Scientific Research Applications
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is a chemical compound with the CAS number 1935316-01-0 . While specific applications of this compound are not widely documented, the presence of a cyclooctene moiety suggests its utility in bio-orthogonal reactions, particularly the retro Diels-Alder reaction, for drug delivery and prodrug activation .
Scientific Research Applications
This compound can be applied in the following areas:
- Prodrug Activation: This compound can be used to modify a drug into a prodrug that can be triggered by an abiotic, bio-orthogonal reaction. This involves chemically linking the drug to a cyclic moiety . The prodrug comprises a trigger moiety that, after activation by an activator, releases the drug .
- Bio-orthogonal Chemistry: The compound can be utilized in bio-orthogonal drug activation methods for therapeutics, leveraging abiotic reactive chemical groups . These groups participate in reactions that do not interfere with native biochemical processes .
- Activatable Liposomes: this compound can function as a trigger on activatable liposomes, where the liposome comprises a channel protein linked to the trigger. The reaction of the dienophile with a diene results in the activation of the liposome .
- Treatment of Plasma Cell Disorders: Compounds with cyclooctene groups are useful in treating plasma cell disorders such as multiple myeloma . Therapeutic agents like melphalan, cyclophosphamide, prednisone, and dexamethasone are often used in conjunction .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclooctenyl group provides hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Aromatic Substituted Analogs
Compounds like (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS: N/A) and (2R)-2-amino-2-(2-fluorophenyl)acetic acid (CAS: 25698-44-6) share the α-amino acetic acid backbone but replace the cyclooctene ring with aromatic groups.
Key Differences :
Fluorinated and Bicyclic Derivatives
Fluorinated analogs, such as (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS: 144789-73-1), and bicyclic derivatives like (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride (CAS: N/A), highlight substituent effects on bioactivity.
Key Insights :
Cycloalkane-Based Analogs
Compounds like (S)-2-amino-2-((1R,3S)-1,2,2,3-tetramethylcyclopentyl)acetic acid (MW: 199.3 g/mol) and 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid (CAS: 99189-60-3) feature saturated cycloalkane rings.
Key Differences :
Biological Activity
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid, commonly referred to as cyclooctenyl alanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a cyclooctene moiety, positions it as a candidate for various biochemical applications, including drug development and molecular biology.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. Its structure includes an amino group, a carboxylic acid group, and a cyclooctene ring, which contributes to its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful in combating bacterial infections.
- Neuroprotective Effects : There are indications that cyclooctenyl alanine may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Modulation of Cytokine Production : The compound has been studied for its ability to modulate cytokine production, which is crucial in inflammatory responses.
1. Antimicrobial Activity
A study investigating the antimicrobial properties of various amino acid derivatives included this compound. The results indicated that this compound showed significant activity against several strains of bacteria, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
2. Neuroprotective Effects
In vitro studies using neuronal cell lines demonstrated that this compound could protect against oxidative stress-induced cell death. The compound was found to reduce reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls.
3. Cytokine Modulation
Research published in immunology journals highlighted the ability of cyclooctenyl alanine to enhance the production of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines in macrophage cultures. This dual effect suggests potential applications in treating autoimmune diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the cyclooctene moiety is believed to facilitate interactions with various receptors and enzymes involved in inflammatory pathways and microbial resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : Synthesis typically involves multi-step reactions, including cyclooctene functionalization, amino group protection (e.g., using benzyloxycarbonyl groups), and chiral resolution. Enantiomeric purity is controlled via chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to minimize racemization. For example, low-temperature conditions during coupling reactions (using DCC/NHS) preserve stereochemical integrity .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, advanced NMR techniques (e.g., NOESY or chiral shift reagents) can differentiate enantiomers by analyzing spatial interactions or splitting patterns. Vibrational circular dichroism (VCD) is also effective for chiral centers in flexible systems like cyclooctene .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodology : The compound is stable at room temperature in inert, anhydrous environments. However, the cyclooctene moiety may undergo oxidation; thus, storage under nitrogen or argon is recommended. Thermal degradation studies suggest avoiding temperatures >100°C to prevent toxic byproduct formation. Stability should be monitored via HPLC or TLC .
Advanced Research Questions
Q. What strategies are effective for analyzing conflicting bioactivity data between in vitro and in vivo studies of this compound?
- Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolite profiling (LC-MS/MS) to identify degradation products.
- Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo.
- Compare results with structurally similar cyclohexene analogs to isolate the impact of ring size on pharmacokinetics .
Q. How does the cyclooctene ring's conformational flexibility affect the compound's interaction with enzymatic targets compared to smaller cycloalkene analogs?
- Methodology : Molecular dynamics simulations can map the cyclooctene ring's conformational space and its fit into enzyme active sites (e.g., proteases or kinases). Competitive binding assays with cyclohexene derivatives (e.g., 2-(Cyclohex-2-en-1-yl)acetic acid) reveal differences in binding affinity and inhibition kinetics. The larger ring may enhance entropy-driven interactions but reduce target specificity .
Q. How can researchers design experiments to resolve contradictions in reported mechanistic pathways for this compound’s neuroactive properties?
- Methodology :
- Use knockout cell lines or CRISPR-edited models to validate proposed molecular targets (e.g., NMDA receptors).
- Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Cross-reference with structurally related compounds (e.g., 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid) to identify conserved functional groups critical for activity .
Q. What experimental approaches can elucidate the role of the amino-acetic acid moiety in modulating the compound’s solubility and membrane permeability?
- Methodology :
- Measure partition coefficients (log P) using shake-flask or HPLC methods.
- Synthesize analogs with modified amino groups (e.g., methylated or acylated derivatives) and compare diffusion rates in artificial membrane assays (PAMPA).
- Computational tools like COSMO-RS predict solubility changes based on electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
